O-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl)-N-(tert-butoxycarbonyl)-L-threonine
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Overview
Description
2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups.
Coupling Reactions: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection Steps: The protecting groups are removed using specific reagents. For example, Boc groups can be removed using trifluoroacetic acid (TFA), while Fmoc groups can be removed using piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid involves its role as a protected amino acid derivative. The protecting groups (Boc and Fmoc) prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- **2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid
- **2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid
- **2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid
Uniqueness
The uniqueness of 2-[(tert-butoxycarbonyl)amino]-3-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoyl)oxy]butanoic acid lies in its specific combination of protecting groups and its application in peptide synthesis. The presence of both Boc and Fmoc groups allows for selective protection and deprotection steps, facilitating the synthesis of complex peptides.
Properties
Molecular Formula |
C33H36N2O8 |
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Molecular Weight |
588.6 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C33H36N2O8/c1-20(28(29(36)37)35-32(40)43-33(2,3)4)42-30(38)27(18-21-12-6-5-7-13-21)34-31(39)41-19-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-28H,18-19H2,1-4H3,(H,34,39)(H,35,40)(H,36,37) |
InChI Key |
BOXLGVQSIUZTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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